molecular formula C8H8ClNO B3419662 5-Chloro-2,3-dihydro-1-benzofuran-7-amine CAS No. 150805-90-6

5-Chloro-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B3419662
CAS No.: 150805-90-6
M. Wt: 169.61 g/mol
InChI Key: BGQHRFTUXKQNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzofuran and its reduced form, dihydrobenzofuran, are heterocyclic motifs that are integral to a vast array of biologically active compounds. medcraveonline.com These structures are not merely chemical curiosities but are found at the heart of numerous natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of pharmacological activities. mdpi.com The inherent versatility of these scaffolds has made them a focal point for synthetic chemists and medicinal chemists alike.

In the realm of medicinal chemistry, benzofuran and dihydrobenzofuran derivatives have exhibited a remarkable range of biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. rsc.orgrsc.org For instance, certain benzofuran derivatives have shown potent activity against various strains of bacteria and fungi. The structural framework of these compounds allows for diverse substitutions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This adaptability is a key reason for their prevalence in drug discovery programs.

From the perspective of organic synthesis, the dihydrobenzofuran core represents a valuable building block for the construction of more complex molecular architectures. chemicalbook.com The development of novel synthetic methodologies to access these scaffolds efficiently and stereoselectively is an ongoing area of research. These methods often involve transition metal-catalyzed cyclization reactions, providing access to a wide range of functionalized derivatives.

Academic Research Trajectories for 5-Chloro-2,3-dihydro-1-benzofuran-7-amine and its Analogs

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, the research trajectories of its structural analogs provide valuable insights into its potential areas of investigation. A notable analog, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, has been identified as a key intermediate in the synthesis of Prucalopride. chemdad.comnih.gov Prucalopride is a selective 5-HT4 receptor agonist used for the treatment of chronic constipation. nih.gov This connection suggests a significant research avenue for this compound and its derivatives lies in the development of selective receptor modulators, particularly within the serotonergic system.

The presence of the chloro and amino groups on the benzofuran ring is of particular interest. Halogenated organic compounds are a significant class in medicinal chemistry, with chlorine-containing molecules representing a substantial portion of FDA-approved drugs. researchgate.net The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amino group, on the other hand, provides a handle for further chemical modification and can play a crucial role in receptor binding through hydrogen bonding.

Research into related amino-benzofuran derivatives has also highlighted their potential as CNS stimulants. For example, compounds like 5-APDB and 6-APDB, which are aminopropyl-dihydrobenzofuran derivatives, are known for their effects on the central nervous system. mdpi.com This suggests that analogs of this compound could be explored for their neurological activities.

Scope and Research Focus on this compound Derivatives

The research focus on derivatives of this compound is likely to be multifaceted, leveraging the unique combination of its structural features. The primary amine at the 7-position serves as a versatile synthetic handle for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and sulfonylation. This allows for the creation of large chemical libraries for screening against various biological targets.

One promising area of research is the development of novel anticancer agents. Benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines. rsc.org By modifying the 7-amino group of this compound, it may be possible to develop compounds with enhanced potency and selectivity for cancer cells.

Furthermore, the antimicrobial properties of benzofurans present another avenue for the exploration of its derivatives. google.com The synthesis of novel analogs with different substituents on the amino group could lead to the discovery of new antibacterial or antifungal agents, which is of critical importance in the face of rising antimicrobial resistance.

The synthesis of such derivatives would likely involve multi-step reaction sequences. For instance, a patented method for a related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, involves cyclization followed by chlorination and hydrolysis. Similar strategies could be adapted for the synthesis and subsequent derivatization of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHRFTUXKQNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284698
Record name 5-Chloro-2,3-dihydro-7-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150805-90-6
Record name 5-Chloro-2,3-dihydro-7-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150805-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-7-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2,3 Dihydro 1 Benzofuran 7 Amine

Established Synthetic Routes for 5-Chloro-2,3-dihydro-1-benzofuran-7-amine

Synthesis from Halogenated Salicylaldehyde Precursors

The synthesis of the 2,3-dihydrobenzofuran core often commences from appropriately substituted phenols, such as halogenated salicylaldehydes. A common strategy involves the reaction of a salicylaldehyde with a two-carbon unit that can facilitate the formation of the dihydrofuran ring. For instance, 2-acetylbenzofuran can be synthesized by refluxing salicylaldehyde and chloroacetone in the presence of potassium carbonate researchgate.net. While not a direct route to the target molecule, this illustrates the fundamental principle of building the benzofuran (B130515) skeleton from a salicylaldehyde precursor.

In a more targeted approach, a plausible route to this compound could start from a halogenated and nitrated salicylaldehyde, such as 2-chloro-5-nitrobenzaldehyde google.comsigmaaldrich.comsigmaaldrich.com. The synthesis would proceed through several key steps:

Introduction of the dihydrofuran ring : The salicylaldehyde precursor would first undergo a reaction to introduce the two-carbon unit necessary for the dihydrofuran ring. This can be achieved through various methods, including reaction with a halo-ethane derivative or an epoxide, followed by intramolecular cyclization.

Cyclization : The resulting intermediate would then be cyclized to form the 5-chloro-7-nitro-2,3-dihydrobenzofuran ring system. This cyclization is often promoted by a base.

Reduction of the nitro group : The final step would involve the reduction of the nitro group at the 7-position to an amine, yielding the desired this compound.

This multi-step approach allows for the precise installation of the required substituents on the benzofuran core.

Cyclization Reactions in Dihydrobenzofuran Ring Formation

The formation of the dihydrobenzofuran ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed for the construction of this heterocyclic system.

One well-established method is the intramolecular Williamson ether synthesis, where a phenoxide attacks an alkyl halide tethered to the phenolic precursor. Another powerful approach involves the intramolecular cyclization of an intermediate derived from the reaction of a phenol (B47542) with an epoxide. This method is particularly useful for the synthesis of 3-amino-2,3-dihydrobenzofurans, where the epoxide opening by an amine is followed by intramolecular nucleophilic aromatic substitution nih.gov.

Furthermore, oxidative cyclization reactions catalyzed by transition-metal complexes provide an efficient route to benzofuran derivatives organic-chemistry.org. These reactions often proceed under mild conditions and offer high regioselectivity. For the synthesis of 2,3-dihydrobenzofurans, transition metal-free methods have also been developed, including photo-induced and base-induced reactions nih.gov. For instance, the treatment of α-chlorooxindoles with salicylaldehydes in the presence of a base can afford dihydrobenzofuran spirooxindole scaffolds via a [4+1] cyclization nih.gov.

Multi-step Preparations for Key Intermediates

The synthesis of this compound necessitates the preparation of key intermediates with the correct substitution pattern. A relevant example is the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, which shares a similar substitution pattern nih.gov. The synthesis of this related compound involves a multi-step sequence that could be adapted for the target molecule.

A potential synthetic pathway for a key intermediate, 5-chloro-7-nitro-2,3-dihydrobenzofuran, could begin with a suitably substituted phenol. The introduction of the chloro and nitro groups onto the aromatic ring is a crucial first step. The subsequent formation of the dihydrofuran ring can then be achieved through various cyclization methods as previously discussed. The choice of starting materials and reagents is critical to ensure the desired regioselectivity of the final product.

Advanced and Green Chemistry Approaches in Dihydrobenzofuran Synthesis

Microwave-Assisted Synthesis of Benzofuran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzofuran derivatives. This technique has been successfully applied to various steps in the synthesis of dihydrobenzofurans, from the initial condensation reactions to the final cyclization steps nih.gov.

A notable application is the microwave-assisted synthesis of 3-amino-2,3-dihydrobenzofurans nih.gov. This method involves a one-pot, regioselective, acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution reaction under microwave irradiation. This approach significantly reduces reaction times and provides ready access to a diverse range of 3-amino-2,3-dihydrobenzofuran analogs. Microwave irradiation has also been employed in multicomponent protocols for the synthesis of substituted benzofuran-2-carboxamides, offering a fast and versatile route to these compounds researchgate.net.

Reaction StepConventional Method TimeMicrowave-Assisted TimeReference
Aldol CondensationSeveral hoursMinutes nih.gov
Epoxide Opening & CyclizationHours to daysMinutes nih.gov
Multicomponent Benzofuran SynthesisSeveral hoursMinutes researchgate.net

Transition-Metal Catalysis in Benzofuran Ring Construction

Transition-metal catalysis has revolutionized the synthesis of benzofurans and their dihydro derivatives, offering efficient and selective methods for ring construction. Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze key bond-forming reactions.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are widely used for the synthesis of substituted benzofurans dtu.dk. Similarly, rhodium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical route to the dihydrobenzofuran core. Copper-catalyzed reactions have also been utilized for the synthesis of benzofuran derivatives, often in combination with other metals or under microwave irradiation nih.gov.

These transition-metal catalyzed methods offer several advantages, including mild reaction conditions, high functional group tolerance, and the ability to construct complex molecular architectures with high efficiency and selectivity.

CatalystReaction TypeKey Features
PalladiumSonogashira coupling, C-H activationHigh efficiency, broad substrate scope
RhodiumC-H activation, annulationAtom economy, direct functionalization
CopperCyclization, couplingCost-effective, often used as a co-catalyst

One-Pot Synthetic Strategies for Dihydrobenzofurans

While a direct one-pot synthesis for this compound is not extensively documented in the literature, several one-pot methodologies for the synthesis of substituted dihydrobenzofurans can be adapted. These strategies often involve intramolecular cyclization reactions that form the core dihydrobenzofuran structure in a single operational sequence.

One such approach is the rhodium-catalyzed intramolecular C-H insertion reaction. rsc.org This method utilizes α-imino rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles to achieve the cyclization, yielding various 2,3-dihydrobenzofuran derivatives in good to excellent yields. rsc.org Another versatile method involves the heteroannulation of benzoquinones, which can proceed via a one-pot reaction under acidic catalysis to form the benzofuran structure. dtu.dk Additionally, three-component one-pot syntheses have been developed for related heterocyclic systems, such as 5-amino-7-aryl-7,8-dihydro- rsc.orgnih.govanaxlab.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles, highlighting the feasibility of multicomponent strategies in constructing complex heterocyclic frameworks. nih.gov

A plausible, though not one-pot, synthetic route to a closely related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, has been described. This multi-step synthesis involves the cyclization of a substituted benzoate precursor, followed by chlorination with N-chlorosuccinimide and subsequent hydrolysis to yield the final product. This pathway suggests a potential, albeit stepwise, approach to the core structure of this compound, likely starting from a corresponding nitrated precursor that can be reduced to the 7-amino group.

Table 1: Overview of Selected One-Pot Strategies for Dihydrobenzofuran Synthesis

Methodology Key Reagents/Catalysts General Applicability Reference
Rhodium-Catalyzed C-H InsertionRhodium catalyst, N-sulfonyl-1,2,3-triazolesSynthesis of various substituted 2,3-dihydrobenzofurans rsc.org
Heteroannulation of BenzoquinonesBenzoquinones, Acid catalystFormation of the benzofuran core dtu.dk
Three-Component Synthesis3-amino-1,2,4-triazole, malononitrile, aryl aldehydes, NaOHConstruction of related nitrogen-containing heterocycles nih.gov

Derivatization Reactions of the this compound Core

The chemical architecture of this compound offers three primary sites for further chemical modification: the amino group at position 7, the chloro-substituted benzenoid ring, and the dihydrofuran ring system.

The primary amino group at position 7 is a key site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions. The nucleophilic nature of this amino group makes it amenable to reactions with electrophilic partners.

Amide and Sulfonamide Formation:

A common and versatile functionalization is the formation of amide and sulfonamide linkages. The reaction of the 7-amino group with acyl chlorides, anhydrides, or carboxylic acids in the presence of a suitable coupling agent can yield a diverse library of amide derivatives. Similarly, reaction with sulfonyl chlorides provides the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry for modulating the physicochemical and biological properties of a lead compound.

Table 2: Representative Reagents for Amino Group Functionalization

Reaction Type Reagent Class Product
AcylationAcyl Chlorides, Anhydrides, Carboxylic AcidsAmides
SulfonylationSulfonyl ChloridesSulfonamides

The benzenoid ring, activated by the amino group and substituted with a chlorine atom, presents opportunities for further functionalization. The chloro-substituent at position 5 can be a handle for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

While the benzene (B151609) ring is generally electron-rich, the presence of the chloro substituent allows for the possibility of nucleophilic aromatic substitution reactions, particularly if further activating groups are present or if harsh reaction conditions are employed. This could allow for the introduction of other functional groups such as amines, alkoxides, or thiolates at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions:

A more versatile approach for modifying the 5-position is through palladium-catalyzed cross-coupling reactions. The chloro group can participate in reactions such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination with amines. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Table 3: Potential Reactions at the 5-Chloro Position

Reaction Type Typical Reagents Potential Product
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NaOMe, NaNH₂)5-Methoxy or 5-Amino derivative
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base5-Aryl derivative
Buchwald-Hartwig AminationAmine, Pd catalyst, base5-Amino derivative

The dihydrofuran ring, being a partially saturated heterocyclic system, exhibits its own characteristic reactivity. The ether linkage and the C2-C3 single bond are potential sites for chemical transformations.

Ring Opening Reactions:

The dihydrofuran ring can undergo ring-opening reactions under certain conditions. For instance, treatment with strong acids or electrophiles can lead to cleavage of the ether bond. Electrophilic bromination of dihydrofuran derivatives has been shown to initiate an unexpected ring opening.

Oxidation:

Table 4: Potential Reactivity of the Dihydrofuran Ring

Reaction Type Reagent/Condition Potential Outcome
Ring OpeningStrong acids, Electrophiles (e.g., Br₂)Cleavage of the ether linkage, formation of functionalized phenols
OxidationOxidizing agents (e.g., KMnO₄, CrO₃)Formation of furanones or other oxidized species

Structure Activity Relationship Sar Studies of 5 Chloro 2,3 Dihydro 1 Benzofuran 7 Amine Derivatives

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on the dihydrobenzofuran scaffold are critical in defining the molecule's biological activity. Researchers systematically alter the structure to probe the molecular interactions that govern its efficacy and binding affinity.

The presence and position of halogen atoms on the benzofuran (B130515) ring can significantly modulate a compound's biological profile. Halogenation, including the introduction of chlorine, bromine, or fluorine, has been observed to increase the anticancer activities of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are specific, attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The amine group, particularly in aromatic amines, is a critical functional group for receptor recognition and binding. This moiety can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with negatively charged amino acid residues, such as aspartic acid, within a receptor's binding pocket. The basicity of the amine, influenced by other substituents on the aromatic ring, can fine-tune the strength of these interactions. In the context of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine, the 7-amino group is positioned to play a pivotal role in anchoring the ligand to its biological target, a common feature in the binding of ligands to G-protein coupled receptors (GPCRs) and other enzyme targets.

The introduction of a chiral center in the dihydrofuran ring of benzofuran derivatives can lead to significant differences in biological activity between enantiomers. This stereoselectivity is a result of the three-dimensional nature of drug-receptor interactions, where one enantiomer typically fits more precisely into the binding site than the other.

A study on 2,3-dihydro-1-benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists demonstrated this principle clearly. nih.govnih.gov The researchers synthesized and tested a racemic mixture of a selective compound, MDA7. nih.govnih.gov Subsequent separation of the enantiomers revealed that the biological activity was predominantly associated with one stereoisomer. The S-enantiomer, named MDA104, was identified as the active form, while the corresponding R-enantiomer was significantly less active. nih.gov This highlights the critical importance of stereochemistry in the design of potent and selective ligands based on the 2,3-dihydro-1-benzofuran scaffold.

CompoundConfigurationReceptor Binding Affinity (Ki) at CB2
MDA7RacemicHigh
MDA104S-enantiomerHigh (Active)
-R-enantiomerLow (Inactive)

This table illustrates the stereoselective activity of a 2,3-dihydro-1-benzofuran derivative, where the S-enantiomer is the active form.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are invaluable tools for understanding and predicting the structure-activity relationships of complex molecules like this compound derivatives. These methods provide insights into the molecular interactions that are difficult to observe experimentally.

In the absence of a crystal structure for a target receptor in its active state, ligand-steered modeling offers a powerful approach to predict the binding mode of agonists. nih.gov This computational method uses known ligands to help shape and optimize the binding site of a homology-modeled receptor. nih.gov

For the 2,3-dihydro-1-benzofuran derivatives acting as CB2 agonists, ligand-steered modeling was employed to identify a putative binding mode. nih.govnih.gov This approach allowed researchers to characterize the agonist-CB2 complex structurally and identify key amino acid residues involved in ligand recognition. nih.govnih.gov The insights gained from these models help to explain the observed SAR data and guide the design of new derivatives with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govdovepress.com These models are developed by calculating various molecular descriptors (physicochemical, electronic, topological, etc.) for a series of compounds and then using statistical methods to find the best correlation with their measured activity. nih.gov

While specific QSAR studies for this compound are not extensively documented in public literature, the general approach is widely applied to aromatic amines and benzofuran derivatives. nih.govnih.gov A typical QSAR study involves selecting a training set of compounds, calculating descriptors, and generating a model using techniques like multiple linear regression (MLR) or partial least squares (PLS). dovepress.comnih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. nih.gov

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO energiesGoverns electrostatic and orbital interactions
Steric Molecular Volume, Surface AreaDefines the shape and fit of the ligand in the binding site
Hydrophobic LogP, Molar RefractivityInfluences membrane permeability and hydrophobic interactions
Topological Connectivity IndicesDescribes molecular branching and shape

This table provides examples of descriptor classes commonly used in QSAR studies to model the activity of chemical compounds.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and dynamics simulations are powerful computational tools that provide valuable insights into the binding mechanisms of ligands to their target proteins at a molecular level. These techniques are instrumental in understanding the structure-activity relationships (SAR) of drug candidates, guiding the design and optimization of more potent and selective inhibitors. For derivatives of this compound, these computational studies have been pivotal in elucidating their interactions with various biological targets, thereby explaining their therapeutic potential.

Molecular Docking to Elucidate Binding Modes and Affinities

Molecular docking studies have been employed to predict the preferred binding orientation of 5-chloro-1-benzofuran derivatives within the active sites of therapeutically relevant enzymes. For instance, a series of novel 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones were synthesized and their binding affinities were evaluated against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and Escherichia coli Topoisomerase IV. asianpubs.orgresearchgate.net These enzymes are crucial for the survival of the respective bacteria, making them attractive targets for the development of new antibacterial agents.

The docking simulations were performed using Schrödinger software, a versatile tool for virtual screening. researchgate.net The results of these studies are often quantified by a docking score, which estimates the binding free energy of the ligand-protein complex. A lower docking score typically indicates a more favorable binding interaction.

The synthesized compounds exhibited promising binding affinities for both enzymes. The interactions observed in the docking studies often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which can significantly enhance binding affinity. nih.gov The 5-chloro substitution on the benzofuran ring is thought to contribute to these interactions, potentially through the formation of halogen bonds with nucleophilic sites on the protein. nih.gov

Binding Affinities of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-one Derivatives
CompoundTarget EnzymeDocking Score (kcal/mol)Interacting Residues
Compound 3aM. tuberculosis enoyl-ACP reductase (InhA)-8.5MET99, LYS165, ILE215
Compound 3bM. tuberculosis enoyl-ACP reductase (InhA)-8.2MET99, ILE215, TYR158
Compound 3cM. tuberculosis enoyl-ACP reductase (InhA)-7.9MET99, LYS165, PHE149
Compound 3aE. coli Topoisomerase IV-7.8ASP73, GLY77, ARG76
Compound 3bE. coli Topoisomerase IV-7.5ASP73, GLY77, SER122
Compound 3cE. coli Topoisomerase IV-7.2ASP73, GLY77, ILE78

Similarly, other studies on benzofuran derivatives have utilized molecular docking to explore their potential as inhibitors of other key enzymes in disease, such as PI3K and VEGFR-2, which are implicated in cancer. nih.gov These computational approaches allow for the rapid screening of a library of compounds and the identification of the most promising candidates for further experimental validation.

Molecular Dynamics Simulations for Studying Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic view, predicting how the complex behaves over time. nih.gov MD simulations apply the laws of classical mechanics to calculate the motion of atoms in the system, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov

For benzofuran derivatives, MD simulations can be used to assess the stability of the interactions predicted by docking. By simulating the system for several nanoseconds, researchers can observe whether the key hydrogen bonds and hydrophobic contacts are maintained. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

In a study on 2,3-dihydro-1-benzofuran derivatives as cannabinoid receptor 2 (CB2) agonists, ligand-steered modeling, a form of computational simulation, was used to predict the binding mode. nih.gov The simulations revealed that the benzofuran core fits into a specific pocket, forming crucial van der Waals interactions with key residues. nih.gov These computational models are invaluable for understanding the structural basis of agonism and for designing new derivatives with improved potency and selectivity.

Key Interaction Data from Molecular Dynamics Simulations of Benzofuran Derivatives
Derivative ClassTarget ProteinKey Interacting ResiduesObserved InteractionsSimulation Stability
2,3-dihydro-1-benzofuranCannabinoid Receptor 2 (CB2)F5.46, W6.48, F7.35van der Waals interactions, π-π stackingStable binding pose observed
Oxacyanopyridine-benzofuran hybridsM. tuberculosis enoyl-ACP reductase (InhA)TYR158, MET199Hydrogen bonding, Hydrophobic interactionsComplex remains stable throughout simulation
Oxacyanopyridine-benzofuran hybridsE. coli Topoisomerase IVASP73, ARG76Hydrogen bonding, Electrostatic interactionsKey interactions maintained

The integration of molecular docking and dynamics simulations provides a comprehensive understanding of the SAR of this compound derivatives. These computational methods not only rationalize the observed biological activities but also provide a predictive framework for the design of next-generation therapeutic agents with enhanced efficacy and target specificity.

Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The 5-chloro-2,3-dihydro-1-benzofuran-7-amine moiety is a key constituent in the development of a variety of pharmacologically active agents. The presence of the chlorine atom and the reactive amine group allows for diverse chemical modifications, making it a valuable starting material for compounds with potential therapeutic applications.

While direct examples for the 7-amino isomer are not extensively detailed in publicly accessible literature, the significance of the closely related isomer, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, as a crucial intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride, underscores the pharmaceutical relevance of this scaffold. google.com Prucalopride is utilized in the treatment of chronic constipation. google.com The synthesis of this important intermediate often involves a multi-step process, beginning with the cyclization of a substituted phenol (B47542) to form the dihydrobenzofuran ring, followed by chlorination and subsequent functional group manipulations to introduce the amino and carboxylic acid moieties. google.com This established synthetic utility for a closely related analogue highlights the potential of this compound as a precursor for other targeted therapeutic agents.

Scaffold for the Development of Novel Chemical Entities

The dihydrobenzofuran nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The specific substitution pattern of this compound makes it an attractive scaffold for generating libraries of novel compounds to be screened for various biological activities.

Research into related structures demonstrates the potential of this scaffold. For instance, derivatives of 2,3-dihydro-1-benzofuran have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which have potential applications in the treatment of neuropathic pain. nih.gov Furthermore, the introduction of substituents onto the benzofuran (B130515) ring, including halogens, has been shown to significantly influence the biological activity of the resulting compounds, often leading to enhanced potency in areas such as anticancer research. beilstein-journals.org The 5-chloro substitution on the subject compound is particularly noteworthy, as halogenated benzofurans have demonstrated significant potential in modulating the activity of various enzymes and receptors. beilstein-journals.org

The amine group at the 7-position provides a convenient handle for a variety of chemical transformations, such as amide bond formation, sulfonylation, and the introduction of diverse heterocyclic systems. This allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Intermediacy in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a cornerstone of organic chemistry, providing not only access to rare and biologically active molecules but also driving the development of new synthetic methodologies. While there is a lack of specific examples in the surveyed literature detailing the use of this compound as an intermediate in the total synthesis of a named natural product, the broader class of benzofuran-containing natural products is extensive.

Many natural products with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, feature the benzofuran core. The synthesis of these complex molecules often relies on the strategic construction of the benzofuran ring system from simpler precursors. The functional group arrangement of this compound makes it a plausible, albeit currently underexplored, starting material or intermediate for accessing certain classes of substituted benzofuran natural products. The inherent functionality could, in principle, be elaborated through various synthetic transformations to construct more intricate molecular architectures.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together the intricate connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would likely show two singlets or two closely coupled doublets corresponding to the two protons on the benzene (B151609) ring. The dihydrofuran ring protons would present as two triplets, characteristic of the -O-CH₂-CH₂- system, with typical coupling constants. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the eight carbon atoms of the 5-Chloro-2,3-dihydro-1-benzofuran-7-amine core. The chemical shifts of the aromatic carbons would be influenced by the chloro and amino substituents, while the aliphatic carbons of the dihydrofuran ring would appear at higher field.

A hypothetical ¹³C NMR data table is presented below, with predicted chemical shifts based on known substituent effects on the benzofuran (B130515) ring system.

Atom Predicted ¹³C Chemical Shift (ppm)
C2~ 72
C3~ 30
C3a~ 120
C4~ 115
C5~ 125 (C-Cl)
C6~ 110
C7~ 140 (C-NH₂)
C7a~ 150

This data is predictive and requires experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈ClNO), the nominal molecular weight is 169.61 g/mol . nih.govchemscene.com

Predicted mass spectrometry data for the hydrochloride salt of the compound indicates the expected mass-to-charge ratios (m/z) for various adducts that could be observed in an electrospray ionization (ESI) mass spectrum. uni.lu

Adduct Predicted m/z
[M+H]⁺170.03671
[M+Na]⁺192.01865
[M-H]⁻168.02215
[M+NH₄]⁺187.06325
[M+K]⁺207.99259
[M]⁺169.02888

Data is for the hydrochloride salt and is predictive. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak at m/z 171 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands.

The N-H stretching vibrations of the primary amine group would typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dihydrofuran ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the dihydrofuran ether linkage would likely produce a strong band between 1050 and 1250 cm⁻¹. Finally, the C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a crystal structure for this compound has not been reported in the searched literature, the analysis of related benzofuran derivatives demonstrates the utility of this technique. sigmaaldrich.com For instance, the crystal structures of various substituted benzofurans have been elucidated, confirming the planarity of the benzofuran ring system and the spatial orientation of its substituents. sigmaaldrich.com Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of a chemical sample and for separating enantiomers of a chiral compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound. A patent for a related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, specifies the use of HPLC for purity analysis, achieving purities as high as 99.9%. A similar reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The presence of a single, sharp peak in the chromatogram would indicate a high degree of purity.

Enantiomeric Separation: Since this compound is a chiral molecule (due to the stereocenter at the amine-bearing carbon, if it were at position 3, for example), the separation of its enantiomers is of significant interest. Chiral HPLC is the predominant technique for this purpose. The use of chiral stationary phases (CSPs) is common for the separation of enantiomers of primary amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used for the resolution of enantiomers of related heterocyclic compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal separation.

Q & A

Basic Synthesis and Purification

Q: What are optimized synthetic routes for 5-Chloro-2,3-dihydro-1-benzofuran-7-amine, and how can reaction conditions influence yield? A: A common method involves halogenation of dihydrobenzofuran precursors followed by amination. For example, halogen-substituted benzofurans can be synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous compounds (e.g., 5-fluoro-7-iodo derivatives) highlights the use of refluxing with potassium hydroxide in methanol/water mixtures for deprotection and purification via column chromatography (ethyl acetate as eluent) . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux at ~373 K), and pH during acidification (e.g., pH 1 with HCl) to precipitate intermediates .

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A: X-ray crystallography is definitive for resolving planar benzofuran rings and hydrogen-bonding patterns (e.g., O–H⋯O interactions in carboxyl derivatives) . Complementary methods include:

  • NMR : To confirm substituent positions (e.g., Cl at C5, NH2 at C7) and dihydrofuran ring conformation.
  • Mass Spectrometry : Exact mass analysis (e.g., 169.029 Da for C8H8ClNO) validates molecular formula .
  • Chromatography : TLC (Rf ~0.65 in ethyl acetate) monitors purity .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the biological activity of this compound? A: Prioritize in vitro assays for target validation:

  • Antimicrobial : Disk diffusion or MIC assays against bacterial/fungal strains, referencing structurally related benzofurans with documented antibacterial properties .
  • Neuroprotective : Cell viability assays (e.g., SH-SY5Y neurons) under oxidative stress, comparing to fluorinated analogs showing neuroprotection .
  • Mechanistic Studies : Use fluorescence polarization or SPR to assess binding affinity to targets like kinases or GPCRs .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for SAR studies on halogenated dihydrobenzofuranamines? A: Systematic substitution at key positions (C5, C7) is critical:

  • Halogen Variation : Compare Cl, Br, and F analogs (e.g., 5-bromo derivatives) to assess electronic effects on bioactivity .
  • Amino Group Modifications : Introduce methyl or acetyl groups to the NH2 moiety to study steric/electronic impacts .
  • Ring Saturation : Contrast dihydrobenzofurans with fully aromatic analogs (e.g., 2-phenyl derivatives) to evaluate conformational flexibility .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported biological activities of benzofuran derivatives? A: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
  • Structural Verification : Re-analyze disputed compounds via XRD or 2D NMR to confirm regioisomer purity .
  • Meta-Analysis : Cross-reference PubChem/DSSTox data for consensus on activity trends .

Mechanistic and Computational Studies

Q: What computational approaches are suitable for predicting the mechanism of action? A: Combine:

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like cytochrome P450 or bacterial enzymes .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., nucleophilic NH2 group) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Stability and Degradation Analysis

Q: How can the stability of this compound be evaluated under experimental conditions? A: Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 323–373 K and monitor decomposition via HPLC .
  • Photodegradation : Expose to UV-Vis light (λ = 254 nm) and track by LC-MS .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products .

Scaling-Up Synthesis for Preclinical Studies

Q: What challenges arise when scaling up synthesis, and how can they be mitigated? A: Key issues include:

  • Purification : Replace column chromatography with recrystallization (e.g., benzene evaporation for XRD-quality crystals) .
  • Yield Drop : Optimize stoichiometry (e.g., 1.2 mmol starting material) and reaction time (5 h reflux) .
  • Safety : Handle chlorinated intermediates in fume hoods due to volatility/toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1-benzofuran-7-amine
Reactant of Route 2
5-Chloro-2,3-dihydro-1-benzofuran-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.